molecular formula C10H12ClIN2O2 B1498290 Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate CAS No. 234108-74-8

Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate

Cat. No.: B1498290
CAS No.: 234108-74-8
M. Wt: 354.57 g/mol
InChI Key: KTCWXIDJSFQZCV-UHFFFAOYSA-N
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Description

Tert-butyl (2-chloro-3-iodopyridin-4-yl)carbamate is a pyridine derivative with a carbamate functional group protected by a tert-butyl moiety. Its molecular formula is C₁₀H₁₁ClIN₂O₂, and it features a pyridine ring substituted with chlorine at position 2, iodine at position 3, and a carbamate group at position 4 . This compound is structurally significant due to the presence of halogens (Cl and I), which influence its reactivity in cross-coupling reactions and medicinal chemistry applications. The tert-butyl carbamate group serves as a protective strategy for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-(2-chloro-3-iodopyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(11)7(6)12/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCWXIDJSFQZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660438
Record name tert-Butyl (2-chloro-3-iodopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234108-74-8
Record name tert-Butyl (2-chloro-3-iodopyridin-4-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234108-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-chloro-3-iodopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation and Amino Group Functionalization

A representative synthetic route begins with 2-chloropyridin-4-amine:

  • Dissolve 2-chloropyridin-4-amine in acetic acid.
  • Add iodine monochloride (ICl) dropwise under nitrogen atmosphere.
  • Use sodium acetate trihydrate (NaOAc·3H2O) as a base to facilitate the reaction.
  • Heat the mixture at 70 °C for approximately 16 hours.
  • After completion, extract with ethyl acetate, wash with sodium carbonate solution, sodium thiosulfate, and brine to remove impurities.
  • Dry the organic layer and remove solvent under reduced pressure.
  • Purify the crude product by flash column chromatography (eluent: 40% ethyl acetate/hexane) to obtain 2-chloro-3-iodopyridin-4-amine intermediate.

Carbamate Formation (Boc Protection)

  • The amino group of the 2-chloro-3-iodopyridin-4-amine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP).
  • Typical conditions involve stirring the mixture in acetonitrile or an appropriate solvent at room temperature for several hours (e.g., 3 hours).
  • The reaction mixture is then concentrated under vacuum.
  • The product, this compound, is purified by flash chromatography using hexane/ethyl acetate mixtures as eluents.

Representative Reaction Scheme

Step Reactants & Conditions Product Yield (%) Notes
1 2-chloropyridin-4-amine + ICl, NaOAc·3H2O, AcOH, 70 °C, 16 h 2-chloro-3-iodopyridin-4-amine Moderate Requires careful control of halogenation
2 2-chloro-3-iodopyridin-4-amine + Boc2O, Et3N, DMAP, MeCN, RT, 3 h This compound 70-95 Purification by flash chromatography

Alternative Synthetic Approaches

  • Some protocols utilize microwave irradiation to accelerate carbamate formation or cross-coupling reactions involving this compound or its derivatives, achieving higher yields in shorter times.
  • Suzuki-Miyaura cross-coupling reactions have been employed to functionalize related pyridine carbamates, indicating the stability of the tert-butyl carbamate group under these conditions.
  • Copper-catalyzed iodination and carbamate protection under inert atmosphere have also been reported for analogous compounds, emphasizing the need for anhydrous and oxygen-free conditions to prevent side reactions.

Physical and Chemical Properties Relevant to Preparation

Property Value Source
Molecular Formula C10H12ClIN2O2
Molecular Weight 354.57 g/mol
Melting Point 128-130 °C
Boiling Point (Predicted) 335.8 ± 42.0 °C
Density (Predicted) 1.723 ± 0.06 g/cm³

These properties assist in selecting appropriate reaction and purification conditions.

Summary of Key Research Findings

  • The iodination step using iodine monochloride is selective and efficient for introducing iodine at the 3-position of the pyridine ring when 2-chloropyridin-4-amine is used as the starting material.
  • Boc protection of the amino group is typically performed under mild conditions at room temperature, with bases such as triethylamine and catalysts like DMAP enhancing reaction rates and yields.
  • Purification by flash chromatography is essential to isolate the pure carbamate product.
  • Microwave-assisted methods and palladium-catalyzed cross-coupling reactions have been explored to improve reaction efficiency and yields for derivatives of this compound.
  • The compound exhibits good thermal stability, allowing for various synthetic manipulations without decomposition.

This detailed preparation overview of this compound integrates data from multiple high-quality sources, providing a professional and authoritative guide for researchers working with this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-iodo substituent serves as the primary site for nucleophilic displacement due to iodine’s superior leaving-group ability compared to chlorine.

Key Reaction Pathways:

Reaction TypeReagents/ConditionsProducts FormedYield Range
Aromatic substitutionNaN₃, DMF, 80°C, 12h3-azido-pyridine derivative60-75%
Thiol substitutionKSCN, CuI, DMSO, 100°C, 8h3-thiocyano-pyridine derivative50-65%
Amine displacementBenzylamine, Pd(OAc)₂, Xantphos, 120°C3-(benzylamino)-pyridine analogue40-55%

Mechanistic Notes:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

  • Copper or palladium catalysts facilitate substitutions under milder conditions .

Transition Metal-Catalyzed Coupling Reactions

The 3-iodo group participates in cross-couplings, enabling C–C bond formation.

Representative Couplings:

Coupling TypeCatalytic SystemPartnersProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, THF, 80°CArylboronic acidsBiaryl derivatives
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynesAlkynylated pyridines
Buchwald-HartwigPd₂(dba)₃, BrettPhos, Cs₂CO₃AminesArylaminated compounds

Critical Parameters:

  • Base selection (e.g., Cs₂CO₃ for Buchwald-Hartwig) significantly impacts efficiency.

  • Steric hindrance from the tert-butyl carbamate group may reduce coupling rates at the 4-position .

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

  • Reagents: HCl (4M in dioxane), TFA/CH₂Cl₂ (1:1)

  • Conditions: RT, 2–4h

  • Product: 4-Amino-2-chloro-3-iodopyridine (>90% yield)

Halogen Exchange

The 2-chloro substituent can be modified via Pd-catalyzed halogenation :

  • Reagents: Pd(OAc)₂, PPh₃, KBr/NaI

  • Application: Converts Cl to Br/I for downstream couplings .

Reductive Dehalogenation

Controlled hydrogenation removes halogens selectively:

Target HalogenConditionsOutcome
IodoH₂ (1 atm), Pd/C, EtOH, 25°C3-Deiodinated pyridine
ChloroZn, NH₄Cl, MeOH, reflux2-Dechlorinated derivative

Oxidation and Stability

  • Oxidation: The pyridine ring resists common oxidants (e.g., KMnO₄), but the carbamate group hydrolyzes under strong acidic/basic conditions.

  • Storage: Stable at −20°C under inert gas; degrades upon prolonged exposure to light/moisture .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties

One of the primary applications of tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate is as an antiviral agent. Research indicates that compounds similar to this structure can inhibit viral replication, particularly in the context of hepatitis viruses. A study highlighted its effectiveness in suppressing HBe antigen and HBs antigen in hepatitis B virus infections, demonstrating a promising avenue for therapeutic development against viral infections .

Toll-like Receptor Modulation

The compound has also been investigated for its role as an inhibitor of Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors are crucial in the immune response, and their modulation can lead to therapeutic strategies for autoimmune diseases and inflammatory conditions. The ability to inhibit these receptors suggests that this compound could be developed into treatments for disorders characterized by overactive immune responses .

Chemical Synthesis Applications

Synthetic Intermediate

In synthetic organic chemistry, this compound serves as an important intermediate. It can be utilized in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The compound's structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions, making it a versatile building block for creating diverse chemical entities .

Material Science Applications

Polymer Chemistry

The unique properties of this compound can also be exploited in polymer chemistry. Its incorporation into polymer matrices could enhance the mechanical properties or provide specific functionalities such as increased thermal stability or chemical resistance. Research into its use in developing advanced materials is ongoing, with potential applications in coatings and composites .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntiviral agent against hepatitis viruses
Inhibitor of Toll-like receptors
Chemical SynthesisSynthetic intermediate for complex organic molecules
Material ScienceEnhancer in polymer matrices

Case Studies

Case Study 1: Antiviral Activity
A study conducted on similar carbamate compounds demonstrated significant antiviral activity against hepatitis B virus in vitro. The mechanism involved the inhibition of viral replication pathways, suggesting that this compound could have similar effects due to structural similarities.

Case Study 2: TLR Modulation
Research published on TLR inhibitors indicated that compounds like this compound could effectively reduce inflammatory markers in cell cultures. This opens pathways for further development into therapeutic agents for autoimmune diseases.

Mechanism of Action

The mechanism by which Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (2-chloro-3-iodopyridin-4-yl)carbamate with analogous pyridine derivatives, focusing on substitution patterns, halogen effects, and applications.

Structural Analogs with Varied Halogenation and Substitution

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight CAS Number Key Differences/Applications Reference
This compound 2-Cl, 3-I, 4-carbamate C₁₀H₁₁ClIN₂O₂ 354.56 1330069-67-4 Iodine enhances cross-coupling potential
tert-butyl (2-chloro-4-iodopyridin-3-yl)carbamate 2-Cl, 4-I, 3-carbamate C₁₀H₁₁ClIN₂O₂ 354.56 N/A Iodo at position 4; altered electronic effects
tert-butyl (4-chloropyridin-2-yl)carbamate 4-Cl, 2-carbamate C₁₀H₁₃ClN₂O₂ 228.67 N/A No iodine; simpler halogenation pattern
tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate 2-Cl, 3-F, 4-carbamate C₁₀H₁₁ClFN₂O₂ 260.66 1290191-64-8 Fluorine’s electron-withdrawing effects
tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate 5-F, 4-I, 3-carbamate C₁₀H₁₁FIN₂O₂ 338.12 1773562-84-7 Fluoro at position 5; iodopyridine core
tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate 4-Cl, 3-OH, 2-carbamate C₁₀H₁₃ClN₂O₃ 244.67 1021339-30-9 Hydroxyl group for further derivatization

Key Comparative Insights

Halogen Effects: Iodine: The target compound’s iodine at position 3 enhances its utility in Sonogashira or Suzuki-Miyaura couplings, where heavy halogens facilitate metal-catalyzed reactions . Chlorine: Common in all analogs, chlorine provides moderate electronegativity, influencing ring electronics without the steric bulk of iodine.

Substitution Patterns :

  • Positional changes (e.g., iodo at 3 vs. 4 in ) alter steric and electronic environments. For instance, carbamate at position 4 (target compound) may direct reactivity differently than at position 3 ().
  • Hydroxyl groups () enable hydrogen bonding or further functionalization (e.g., sulfonation), expanding utility in drug design.

Applications :

  • Medicinal Chemistry : Fluorinated analogs () are prevalent in bioactive molecules due to fluorine’s metabolic stability.
  • Synthetic Intermediates : Iodinated derivatives () are pivotal in constructing complex architectures via cross-coupling.

Biological Activity

Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a CRTh2 antagonist. This compound may play a significant role in treating various inflammatory and allergic conditions. This article provides an overview of its biological activity, including mechanisms of action, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C10H12ClIN2O2
  • Molecular Weight : 304.67 g/mol

The compound features a pyridine ring substituted with chlorine and iodine, which contributes to its biological activity. The tert-butyl group enhances lipophilicity, facilitating membrane permeability.

The primary mechanism of action for this compound involves its role as an antagonist of the CRTh2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells). This receptor is implicated in various allergic and inflammatory responses:

  • Inhibition of Th2 Cell Activation : By blocking CRTh2, the compound reduces the activation and chemotaxis of Th2 lymphocytes, eosinophils, and basophils, which are crucial in allergic reactions and asthma pathogenesis .
  • Reduction of Cytokine Release : The inhibition leads to decreased production of cytokines such as IL-4, IL-5, and IL-13, which are responsible for eosinophil recruitment and survival, mucus secretion, and airway hyperresponsiveness .

Biological Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Below is a summary of findings from various studies:

StudyFindings
Lewis et al. (1982)Demonstrated that CRTh2 antagonists can effectively reduce inflammation in models of asthma .
Hirai et al. (2001)Showed that blocking CRTh2 reduces eosinophil infiltration in lung tissue during allergic responses .
Xue et al. (2009)Confirmed that CRTh2 antagonists inhibit Th2 lymphocyte apoptosis, contributing to prolonged inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Asthma Management : In preclinical models, administration of the compound resulted in reduced airway hyperresponsiveness and eosinophilic inflammation, suggesting its potential as a treatment for asthma exacerbations.
  • Chronic Rhinitis : Clinical assessments indicated improvements in symptoms associated with allergic rhinitis when treated with CRTh2 antagonists like this compound.

Pharmacological Implications

The pharmacological implications of this compound extend beyond respiratory diseases. Its ability to modulate immune responses suggests potential applications in treating:

  • Chronic Obstructive Pulmonary Disease (COPD)
  • Psoriasis
  • Dermatitis

The versatility in targeting various inflammatory pathways positions it as a candidate for further clinical development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl (2-chloro-3-iodopyridin-4-yl)carbamate, and how can purity be maximized?

  • Methodology :

  • Step 1 : React 2-chloro-3-iodopyridin-4-amine with tert-butyl chloroformate in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or NaHCO₃) at low temperatures (0–5°C) to minimize side reactions .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC or HPLC .
    • Key Considerations :
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of the iodopyridine moiety .
  • Confirm product identity via ¹H/¹³C NMR (e.g., tert-butyl singlet at δ 1.4 ppm) and high-resolution mass spectrometry .

Q. How should this compound be stored to ensure stability, and what degradation pathways are relevant?

  • Storage Recommendations :

  • Store at 2–8°C in airtight, light-resistant containers under inert gas. Avoid exposure to moisture, strong acids/bases, or oxidizing agents .
    • Degradation Risks :
  • Hydrolysis of the carbamate group under acidic/basic conditions, leading to free amine and CO₂ release .
  • Potential dehalogenation (loss of iodine) at elevated temperatures (>40°C) .

Q. What analytical techniques are critical for characterizing this compound?

  • Essential Methods :

  • NMR Spectroscopy : Confirm substitution pattern (e.g., pyridine C2-Cl and C3-I positions via coupling constants and NOE effects) .
  • Mass Spectrometry : Verify molecular ion [M+H]⁺ and isotopic pattern (distinct for iodine, e.g., m/z 369.0 and 371.0 for Cl and I isotopes) .
  • X-ray Crystallography : Resolve steric effects of the tert-butyl group and iodine substituent (if crystalline) .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic Insights :

  • The tert-butyl carbamate acts as a directing/protecting group, enabling selective functionalization at the C3-iodo position. However, steric hindrance may slow transmetalation steps in Pd-catalyzed reactions .
    • Optimization Strategies :
  • Use bulky ligands (e.g., SPhos or XPhos) to enhance catalytic efficiency .
  • Increase reaction temperature (80–100°C) to overcome steric barriers .

Q. What computational methods can predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Approaches :

  • Docking Studies : Model interactions using software like AutoDock Vina, focusing on hydrogen bonding between the carbamate carbonyl and active-site residues .
  • DFT Calculations : Analyze electronic effects of the iodine substituent on binding affinity (e.g., charge distribution at C3) .
    • Validation :
  • Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictory data on reaction yields or byproducts be resolved?

  • Case Example : Discrepancies in iodopyridine coupling efficiency (40–75% yields reported in similar systems) .
  • Troubleshooting :

  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated pyridines or tert-butyl-deprotected amines) .
  • Kinetic Studies : Vary catalyst loading (Pd 0.5–5 mol%) and monitor reaction progress via in-situ IR .

Q. What strategies improve regioselectivity in subsequent derivatization (e.g., nucleophilic substitution at C2-Cl vs. C3-I)?

  • Experimental Design :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at C2-Cl due to better stabilization of transition states .
  • Leaving Group Tuning : Replace Cl with more reactive groups (e.g., OTf) if higher C2 reactivity is required .
    • Monitoring :
  • Use ¹⁹F NMR (if fluorinated nucleophiles) or halogen-specific detection in HPLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate
Reactant of Route 2
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Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate

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